Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate

Vue d'ensemble

Description

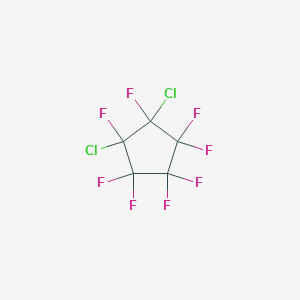

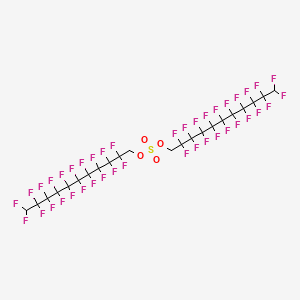

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate, also known as PFOS, is a synthetic chemical that belongs to the group of perfluoroalkyl and polyfluoroalkyl substances (PFAS). PFOS has been widely used in various industrial and consumer applications, including stain-resistant fabrics, firefighting foams, and non-stick cookware. However, due to its persistence in the environment and potential health risks, PFOS has been phased out of production and use in many countries.

Applications De Recherche Scientifique

Selective Sensing Applications

- Fluorescent Sensing: Bis(cyclopeptides) have demonstrated potential in selectively sensing sulfate in aqueous solutions. For instance, a bis(cyclopeptide) linked to a 4,4'-bis(dimethylamino)biphenyl showed fluorescence quenching in the presence of sulfate, allowing for both qualitative and quantitative detection of sulfate. This bis(cyclopeptide) was effective even in the presence of excess chloride anions (Reyheller & Kubik, 2007).

Chemical Reactions and Synthesis

- Reactions with Liquid Sulfur Dioxide: Bis(trialkyltin) sulfides react in liquid sulfur dioxide to form bis(trialkyltin) thiosulfonates, with further oxidation leading to bis(trialkyltin) sulfates. This reaction is an example of the diverse chemical behavior of sulfur compounds (Kunze & Hengel, 1976).

- Synthesis of Dithiol Derivatives: The chemistry of bis(trifluoromethyl)-1,3-dithiole derivatives has been thoroughly explored, starting from the 2-thione and leading to various sulfur-containing compounds. These reactions highlight the versatility of sulfur in organic synthesis (Maletzko et al., 1991).

Antimicrobial and Cytotoxicity Studies

- Antimicrobial Properties: A study on the antimicrobial properties of a Cu6L4 cluster constructed from 3,5-bis[(1H-tetrazol-5-yl)methyl]-4H-1,2,4-triazol-4-amine showed significant antimicrobial activity against E. coli. This demonstrates the potential of sulfur-containing compounds in developing new antimicrobial agents (Vasylevskyi et al., 2018).

Novel Applications in Membrane Science

- Sulfonated Nanofiltration Membranes: Novel sulfonated thin-film composite nanofiltration membranes have been developed with improved water flux for treating dye solutions. The incorporation of sulfonated aromatic diamine monomers enhanced membrane hydrophilicity and dye rejection, showcasing the application of sulfur compounds in water treatment technologies (Liu et al., 2012).

Molecular and Structural Chemistry

- Structural Studies of Sulfur Compounds: Sulfur compounds have been integral in synthesizing and studying the structures of various molecular complexes, demonstrating their importance in the field of structural chemistry. For example, the crystal structures of two 1,4-diamino-1,2,4-triazolium salts were studied, revealing insights into the intermolecular interactions and decomposition properties of these sulfur-based compounds (Laus et al., 2016).

Propriétés

IUPAC Name |

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F40O4S/c23-3(24)7(31,32)11(39,40)15(47,48)19(55,56)21(59,60)17(51,52)13(43,44)9(35,36)5(27,28)1-65-67(63,64)66-2-6(29,30)10(37,38)14(45,46)18(53,54)22(61,62)20(57,58)16(49,50)12(41,42)8(33,34)4(25)26/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSCZEZGYNWAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F40O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1126.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl) sulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B3041799.png)

![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

![2,7-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041807.png)

![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)